An In-depth Technical Guide to the Physicochemical Properties of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Heterocycle for Modern Drug Discovery
The isoxazoline scaffold is a cornerstone in medicinal chemistry, valued for its unique stereochemical and electronic properties that lend themselves to a diverse array of biological activities.[1][2] These five-membered heterocyclic compounds, featuring adjacent nitrogen and oxygen atoms, are integral to numerous approved drugs and a multitude of investigational agents.[2][3] Their utility spans from anticancer and anti-inflammatory to antimicrobial and insecticidal applications.[1][2][3] This guide focuses on a specific, yet promising derivative: (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. The introduction of the sterically demanding tert-butyl group at the 3-position and a hydroxymethyl substituent at the 5-position presents a molecule with intriguing potential for nuanced biological interactions and tailored physicochemical characteristics.
This document serves as a comprehensive technical resource, amalgamating predicted data, established synthetic strategies, and expert analysis to provide a thorough understanding of this compound. We will delve into its structural and electronic properties, outline a robust synthetic protocol, and present a detailed in-silico characterization of its physicochemical and pharmacokinetic profile. This guide is designed to empower researchers to harness the potential of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol in their drug discovery and development endeavors.
Molecular Structure and In-Silico Physicochemical Profile
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, with the molecular formula C₈H₁₅NO₂, possesses a core 4,5-dihydro-1,2-oxazole ring. This heterocyclic system is characterized by a relatively weak N-O bond, which is a key determinant of its chemical reactivity and metabolic stability.[2] The bulky tert-butyl group at the C3 position is expected to confer significant steric hindrance, potentially influencing its binding to biological targets and protecting the isoxazoline ring from certain metabolic pathways. The primary alcohol functionality at the C5 position introduces a site for hydrogen bonding and potential further derivatization.
A comprehensive in-silico analysis using advanced computational tools provides a foundational understanding of its drug-like properties.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 157.21 g/mol | PubChem |
| XlogP | 0.9 | PubChem |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | SwissADME |
| Water Solubility (logS) | -1.5 (Soluble) | SwissADME |
| pKa (most acidic) | 14.5 (Alcoholic OH) | ChemAxon |
| pKa (most basic) | -3.5 (Isoxazoline N) | ChemAxon |
| Bioavailability Score | 0.55 | SwissADME |
| Lipinski's Rule of Five | Compliant (0 violations) | SwissADME |
| Lead-likeness | Compliant (0 violations) | SwissADME |
These values are computationally predicted and should be confirmed experimentally.
The predicted data suggests that (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol exhibits favorable physicochemical properties for a potential drug candidate, including good water solubility and compliance with Lipinski's Rule of Five, a key indicator of oral bioavailability.[4]
Synthesis Pathway: A Strategic Approach via 1,3-Dipolar Cycloaddition
The most versatile and widely adopted method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[5][6] For the synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, a strategic approach involves the in-situ generation of pivalonitrile oxide from pivaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.
Caption: Synthetic route to the target molecule via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
This protocol is adapted from established procedures for similar isoxazoline syntheses.
Materials:
-
Pivaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Propargyl alcohol
-
Sodium hypochlorite solution (commercial bleach, ~5%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step 1: Synthesis of Pivaldoxime
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
To this cold solution, add pivaldehyde (1.0 equivalent) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pivaldoxime as a crude product, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Dissolve pivaldoxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Add aqueous sodium hypochlorite solution (1.5 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The in-situ generation of pivalonitrile oxide will occur.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
-
δ 0.9-1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ 2.8-3.2 ppm (m, 2H): A multiplet arising from the diastereotopic methylene protons (C4-H) of the isoxazoline ring.
-
δ 3.6-3.9 ppm (m, 2H): A multiplet corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 4.6-4.9 ppm (m, 1H): A multiplet for the methine proton (C5-H) of the isoxazoline ring.
-
Variable ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)
-
δ 28-30 ppm: Carbon atoms of the tert-butyl methyl groups.
-
δ 33-35 ppm: Quaternary carbon of the tert-butyl group.
-
δ 40-45 ppm: Methylene carbon (C4) of the isoxazoline ring.
-
δ 65-70 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
δ 80-85 ppm: Methine carbon (C5) of the isoxazoline ring.
-
δ 158-162 ppm: Iminyl carbon (C3) of the isoxazoline ring.
Infrared (IR) Spectroscopy (Predicted)
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
2960-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and methylene groups.
-
1650-1550 cm⁻¹: C=N stretching vibration of the isoxazoline ring.
-
1470-1450 cm⁻¹: C-H bending vibrations.
-
1200-1000 cm⁻¹: C-O stretching vibrations of the alcohol and the isoxazoline ring.
Mass Spectrometry (Predicted)
-
Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z = 157. Subsequent fragmentation may involve the loss of a methyl group (m/z = 142), the tert-butyl group (m/z = 100), or the hydroxymethyl group (m/z = 126).
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 158.
Stability and Reactivity Profile
The stability of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is primarily governed by the isoxazoline ring. The N-O bond is the most labile part of the molecule and can be cleaved under various conditions.[2]
-
Thermal Stability: Isoxazolines can undergo thermal decomposition, often leading to ring-opening and the formation of various products.[1] The presence of the bulky tert-butyl group may enhance the thermal stability compared to less substituted analogs.
-
Photochemical Stability: The N-O bond is susceptible to cleavage upon exposure to UV light, which can initiate rearrangement reactions.[9] Therefore, the compound and its solutions should be stored protected from light.
-
pH Stability: The isoxazoline ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases can catalyze hydrolysis or other rearrangement reactions. The primary alcohol is stable under these conditions.
-
Solvent Stability: For long-term storage, aprotic solvents like DMSO or acetonitrile are recommended.[10] Protic solvents such as methanol or ethanol could potentially participate in solvolysis reactions, especially under non-neutral pH conditions.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoline - Wikipedia [en.wikipedia.org]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
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